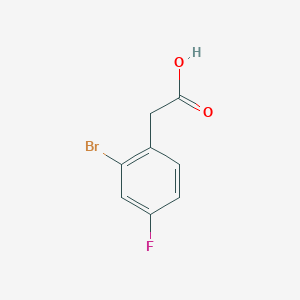

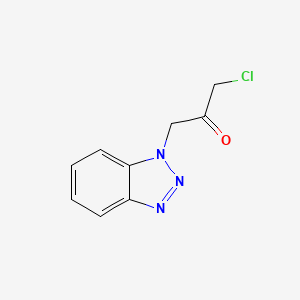

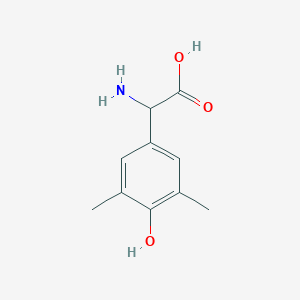

N-乙酰基-5-氟-2-甲基苯胺

描述

N-Acetyl 5-fluoro-2-methylaniline is a compound that can be inferred to have potential biological activity based on the synthesis and study of related compounds. Although the specific compound is not directly mentioned in the provided papers, similar N-acetylated aniline derivatives have been synthesized and characterized for various applications, including antitumor activity and conformational studies .

Synthesis Analysis

The synthesis of related N-acetylated compounds typically involves acetylation reactions, where an acyl group is introduced to the nitrogen atom of an aniline derivative. For instance, the synthesis of N1-acetylamino-5-fluorouracil derivatives involves acetylation and coupling reactions, confirmed by spectroscopic methods such as IR, 1H NMR, and MS . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide demonstrates a multi-step process including acetylation, esterification, and ester interchange steps, with high yields reported for each step .

Molecular Structure Analysis

The molecular structure of N-acetylated compounds is often confirmed using spectroscopic techniques. For example, the structure of acetyl-L-proline-N-methylamide was determined using X-ray crystallography, revealing a folded conformation with two trans planar peptide groups . Although the specific molecular structure of N-Acetyl 5-fluoro-2-methylaniline is not provided, similar analytical methods would likely be employed to confirm its structure.

Chemical Reactions Analysis

The chemical reactivity of N-acetylated aniline derivatives can vary depending on the substituents present on the aromatic ring and the acyl group. The papers provided do not detail specific reactions of N-Acetyl 5-fluoro-2-methylaniline, but studies on related compounds suggest that these molecules can participate in further synthetic transformations and may exhibit biological activities, such as antitumor properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-acetylated aniline derivatives are influenced by their molecular structure. For example, the presence of a 5-fluoro substituent can affect the acidity of the amide proton and the overall electron distribution within the molecule. The conformational studies of N-BOC-methanopyrrolidines provide insights into the amide preferences and the influence of substituents on the molecule's conformation . The physical properties such as solubility, melting point, and stability would be determined experimentally for N-Acetyl 5-fluoro-2-methylaniline, following the characterization of similar compounds .

科学研究应用

亲核取代反应

N-乙酰基-5-氟-2-甲基苯胺参与芳香体系中的亲核取代反应。Brewis等人(1974年)的研究探讨了各种硝基吡啶与N-甲基苯胺的反应动力学。这项研究对理解亲核芳香取代机制以及胺在这类反应中的作用(Brewis, Chapman, Paine, Shorter, & Wright, 1974)具有重要意义。

DNA转变研究探针

Solodinin等人(2019年)通过将5-氟-2'-脱氧尿苷与N-乙酰基等化合物处理,合成了5-氟-2'-脱氧胞苷。这种修饰的核苷酸,包含N-乙酰基保护的5-氟-2'-脱氧胞苷,用于研究B/Z-DNA转变,表明该化合物在先进遗传研究中的实用性(Solodinin, Gautrais, Ollivier, & Yan, 2019)。

代谢毒性评估

Bundy等人(2002年)的研究中使用2-氟-4-甲基苯胺评估蚯蚓的毒性。这项研究展示了该化合物在环境毒理学中的应用,特别是在识别异物毒性的新生物标志物方面(Bundy, Lenz, Bailey, Gavaghan, Svendsen, Spurgeon, Hankard, Osborn, Weeks, Trauger, Speir, Sanders, Lindon, Nicholson, & Tang, 2002)。

微粒体代谢研究

Boeren等人(1992年)对大鼠肝微粒体代谢2-卤代-4-甲基苯胺,包括2-氟-4-甲基苯胺的研究突显了其在研究酶代谢和潜在毒理效应中的重要性(Boeren, Tyrakowska, Vervoort, De Hoffman, Teunis, van Veldhuizen, & Rietjens, 1992)。

氟功能化聚合物催化剂

Yang等人(2015年)利用N-甲基苯胺开发了一种氟功能化聚合物N-杂环卡宾-锌复合物。这项研究在催化领域具有重要意义,特别是对氨基使用CO2作为构建块进行甲酰化和甲基化的环境和工业应用(Yang, Yu, Zhang, Zhao, Ji, & Liu, 2015)。

唾液酸的合成

Nakajima等人(1988年)详细介绍了N-乙酰化氟苯胺在合成神经氨酸酶抑制剂中的另一个应用领域,这在医药化学和药物开发中具有相关性(Nakajima, Hori, Ohrui, Meguro, & Ido, 1988)。

安全和危害

属性

IUPAC Name |

N-(5-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXGBILCTZUOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393292 | |

| Record name | N-Acetyl 5-fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-4-fluorotoluene | |

CAS RN |

366-49-4 | |

| Record name | N-(5-Fluoro-2-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl 5-fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

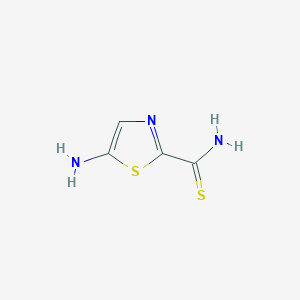

![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)

![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)

![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)

![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)